molecular formula C16H22N2O2 B2774076 1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea CAS No. 2309555-28-8

1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea

Katalognummer: B2774076
CAS-Nummer: 2309555-28-8
Molekulargewicht: 274.364
InChI-Schlüssel: WXLIYBVDWSRJSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2309555-28-8) is a high-purity, 1,3-disubstituted urea chemical entity of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol, this compound features a unique 7-oxaspiro[3.5]nonane scaffold . This class of disubstituted ureas is actively investigated for its potential as inhibitors of enzymes like soluble epoxide hydrolase (sEH), a key therapeutic target for combating inflammatory, cardiovascular, and neuropathic diseases . The structural motif of the 1,3-disubstituted urea is a privileged pharmacophore in drug design, known for its ability to engage in strong hydrogen bonding with biological targets, thereby modulating protein function . Researchers can utilize this compound as a key intermediate or building block for developing novel bioactive molecules, or as a chemical probe for studying enzyme inhibition and signal transduction pathways. Available with a purity of 90% or higher, it is supplied in quantities ranging from 1mg to 75mg to support various research scales . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(3-methylphenyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-3-2-4-13(11-12)17-15(19)18-14-5-6-16(14)7-9-20-10-8-16/h2-4,11,14H,5-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLIYBVDWSRJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors and optimizing reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives or aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is unique due to its specific spirocyclic structure and the presence of both an oxirane ring and a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a urea functional group linked to a spirocyclic moiety, which may influence its pharmacological properties and interactions with biological targets.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H20_{20}N2_2O
  • Molecular Weight : 248.34 g/mol
  • Structural Features :
    • Urea moiety
    • 3-methylphenyl ring
    • Spirocyclic nonane structure

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Intermediate : This can be achieved through cyclization reactions involving appropriate precursors.
  • Urea Bond Formation : The urea bond is formed by reacting the spirocyclic intermediate with an isocyanate or an amine under controlled conditions.
  • Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

The biological activity of this compound may involve interactions with specific enzymes or receptors associated with various physiological pathways, particularly those related to inflammation and pain modulation.

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit diverse pharmacological activities, including:

  • Anti-inflammatory Effects : Potential inhibition of pro-inflammatory mediators.
  • Analgesic Activity : Possible interactions with pain pathways, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of urea derivatives and spirocyclic compounds, highlighting their potential therapeutic effects:

  • Anti-inflammatory Properties : A study demonstrated that urea derivatives could inhibit lipoxygenase enzymes, reducing the production of leukotrienes involved in inflammatory responses .
  • Pain Management : Research into similar compounds has shown promise in modulating pain pathways, suggesting that this compound may have analgesic properties .

Data Table: Comparative Biological Activities

Compound NameActivity TypeReference
This compoundAnti-inflammatory
Similar Urea DerivativeAnalgesic
Other Spirocyclic CompoundsAntimicrobial

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea?

Answer:
The synthesis involves two primary steps:

  • Step 1: Preparation of the 7-oxaspiro[3.5]nonan-1-amine precursor. For example, rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride () can be deprotected to yield the free amine.
  • Step 2: Reaction with 3-methylphenyl isocyanate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Basic: How is the compound’s structural integrity validated post-synthesis?

Answer:

  • X-ray crystallography: Use SHELXL97 for refinement ( ). Symmetry codes and hydrogen-bonding networks confirm the spirocyclic and urea moieties.
  • Spectroscopy:
    • 1H/13C NMR: Assign peaks for the 3-methylphenyl group (δ ~2.3 ppm for CH3) and spirocyclic oxygen (δ ~3.5–4.0 ppm).
    • Mass spectrometry: Confirm molecular ion [M+H]+ at m/z ≈ 331.2 (calculated for C18H23N2O2) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., variable IC50 values in enzyme assays) may arise from:

  • Purity issues: Validate compound purity via HPLC (>98%) and elemental analysis.
  • Assay conditions: Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Structural analogs: Compare with derivatives like 1-(2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea () to identify substituent effects on activity .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Molecular docking (AutoDock/Vina): Predict binding to targets (e.g., kinases) by analyzing hydrogen bonds between the urea carbonyl and catalytic lysine residues.
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to assess spirocyclic strain and electronic effects.
  • Case Study: Analogous furan-urea derivatives () show enhanced activity when electron-donating groups stabilize π-π stacking .

Basic: What spectroscopic techniques differentiate this compound from analogs?

Answer:

  • IR spectroscopy: Identify urea C=O stretch (~1640–1680 cm⁻¹) and sp³ C-O-C stretch (~1120 cm⁻¹).
  • NOESY NMR: Confirm spatial proximity between the 3-methylphenyl group and spirocyclic oxygen.
  • High-resolution MS: Distinguish from analogs via exact mass (e.g., vs. thiophene-carboxamide derivatives in ) .

Advanced: How to design experiments for optimizing reaction yields?

Answer:

  • DoE (Design of Experiments): Vary temperature (20–60°C), solvent (DMF vs. THF), and stoichiometry (amine:isocyanate = 1:1.2).
  • Catalyst screening: Test Pd/C or ZnCl2 for accelerating urea formation.
  • Case Study: Ethyl 3-(2-chloro-5,8-dimethyl-1H-spiro[3.5]nonan-1-yl)propanoate () achieved 75% yield using THF at 40°C .

Advanced: What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Answer:

  • Acidic hydrolysis: The urea bond resists cleavage below pH 3 due to protonation of the NH group, as shown in similar spirocyclic ureas ().
  • Base sensitivity: Above pH 10, the spirocyclic ether may undergo ring-opening. Validate via stability studies (HPLC at pH 2–12 over 24 hours) .

Basic: What are the compound’s key applications in medicinal chemistry research?

Answer:

  • Enzyme inhibition: Screen against kinases or phosphatases using fluorescence polarization assays.
  • Receptor modulation: Test binding to GPCRs (e.g., serotonin receptors) via radioligand displacement.
  • Reference: Analogous 1-(4-methoxyphenethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea () showed IC50 = 120 nM for a kinase target .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.